Butyl-but-2-ynyl-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

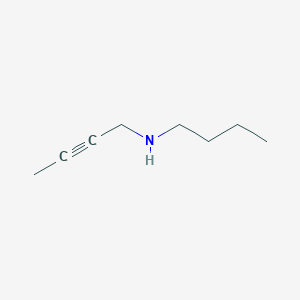

“Butyl-but-2-ynyl-amine” is an organic compound that is part of a collection of unique chemicals . It is a versatile chemical compound with diverse applications in scientific research, particularly in the fields of catalysis and organic synthesis.

Synthesis Analysis

The synthesis of “Butyl-but-2-ynyl-amine” and similar compounds often involves multistage procedures that require a significant amount of time, electricity, and hard-to-access starting materials . The synthesis of amines typically involves the reaction of aqueous methyl or ethylamine with allyl chloride or prop-2-ynyl bromide .

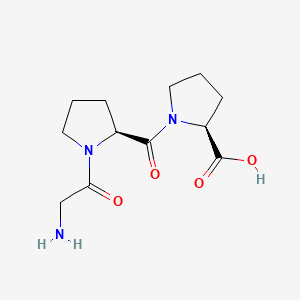

Molecular Structure Analysis

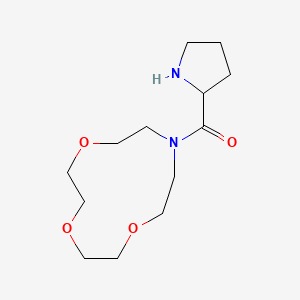

The empirical formula of “Butyl-but-2-ynyl-amine” is C8H15N, and its molecular weight is 125.21 . The SMILES string representation of its structure is CCCCNCC#CC .

Chemical Reactions Analysis

Amines, including “Butyl-but-2-ynyl-amine”, can react rapidly with acid chlorides or acid anhydrides to form amides . This reaction typically occurs rapidly at room temperature and provides high reaction yields .

Physical And Chemical Properties Analysis

“Butyl-but-2-ynyl-amine” is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Wissenschaftliche Forschungsanwendungen

CO2 Capture

Butyl-but-2-ynyl-amine has been studied for its application in CO2 capture. A room temperature ionic liquid incorporating a cation with an appended amine group, which includes the structure of butyl-but-2-ynyl-amine, has shown efficiency in capturing CO2 by forming a carbamate salt. This process is reversible, allowing for repeated recycling of the ionic liquid, making it a promising solution for CO2 sequestration (Bates et al., 2002).

Protection of Amines in Synthesis

Butyl-but-2-ynyl-amine has been used in the development of a novel C2-symmetric protecting group for amines, known as but-2-ynylbisoxycarbonyl (Bbc). This group can be deblocked under neutral conditions, and its application in peptide synthesis demonstrates its potential in organic chemistry (Ramesh & Chandrasekaran, 2005).

Chemical Synthesis

The compound has been utilized in the synthesis of various chemical structures. For instance, N-substituted but-2-ynyl, allyl, and 4-aryloxy-2-butynyl-N-methyl anilines have been synthesized using butyl-but-2-ynyl-amine, demonstrating its versatility in chemical synthesis (Majumdar et al., 2006).

Synthesis of Isothiocyanates

Butyl-but-2-ynyl-amine has been involved in the synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate. This process offers a simple and effective method for transforming alkyl and aryl amines to their corresponding isothiocyanates, a reaction significant in various chemical syntheses (Munch et al., 2008).

Hydrohydrazination and Hydroazidation of Olefins

Butyl-but-2-ynyl-amine has been studied in the context of hydrohydrazination and hydroazidation reactions of olefins. These reactions are important for the functionalization of olefins and have broad scope, including the use of butyl-but-2-ynyl-amine derivatives (Waser et al., 2006).

Polyaminosubstituted Phthalocyanines Synthesis

In the synthesis of polyaminosubstituted phthalocyanines, butyl-but-2-ynyl-amine is used as a nucleophile. This application demonstrates the compound's role in creating complex organic structures, which are useful in materials science and catalysis (Leznoff et al., 2007).

Radical-Mediated Thiol-Ene Reactions

The compound plays a role in retarding the radical-mediated thiol-ene coupling reactions. Its basicity influences the efficacy of these reactions, which are significant in polymer chemistry and materials science (Love et al., 2018).

Safety And Hazards

Zukünftige Richtungen

“Butyl-but-2-ynyl-amine” has diverse applications in scientific research, particularly in the fields of catalysis and organic synthesis. Its unique properties make it an invaluable tool for advancing knowledge and innovation.

Relevant Papers

Relevant papers related to “Butyl-but-2-ynyl-amine” can be found at Sigma-Aldrich . These papers include peer-reviewed articles, technical documents, and more .

Eigenschaften

IUPAC Name |

N-but-2-ynylbutan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N/c1-3-5-7-9-8-6-4-2/h9H,3,5,7-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIDPHGUGBHLNNM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCC#CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80389986 |

Source

|

| Record name | Butyl-but-2-ynyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80389986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Butyl-but-2-ynyl-amine | |

CAS RN |

436099-56-8 |

Source

|

| Record name | Butyl-but-2-ynyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80389986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3',3'-Dimethyl-6-nitrospiro[chromene-2,2'-indolin]-1'-yl)ethanol](/img/structure/B1335061.png)